

Application of GSK329 in High-Throughput Screening for TNNI3K Inhibitors

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Compound of Interest

Compound Name: GSK329

Cat. No.: B15611421

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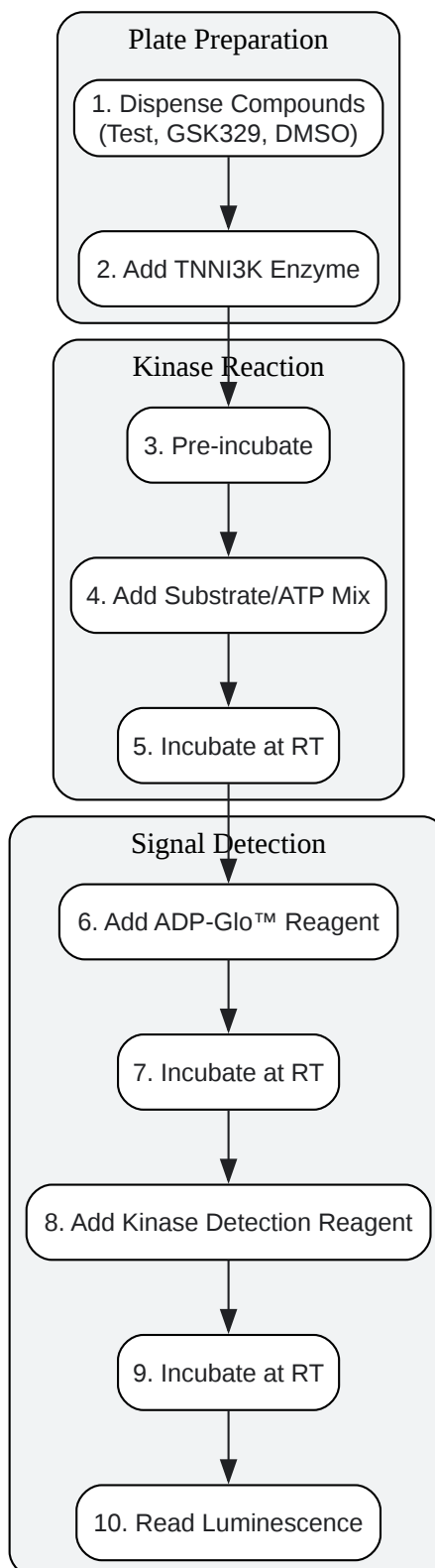
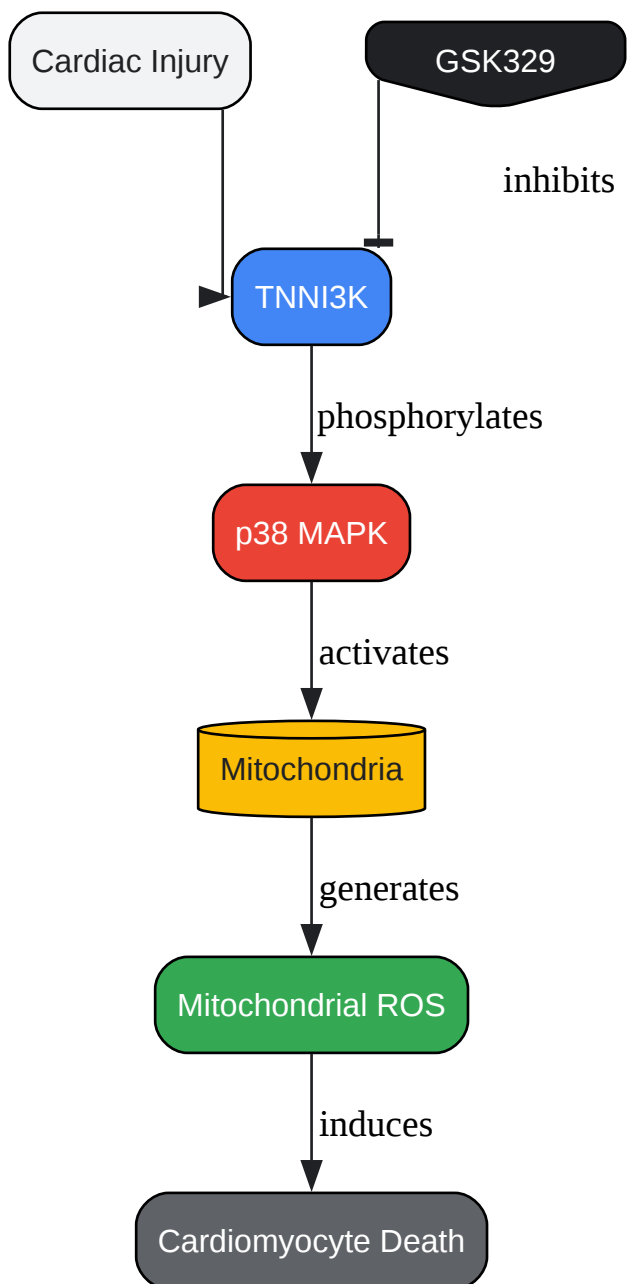
Introduction

GSK329 is a potent and selective diarylurea inhibitor of the cardiac-specific kinase TNNI3K (Troponin I-Interacting Kinase). TNNI3K is a member of the MAPKKK superfamily and is predominantly expressed in cardiac tissue.[1][2] Emerging evidence implicates TNNI3K in various cardiovascular diseases, including cardiac hypertrophy and ischemia/reperfusion injury, making it an attractive therapeutic target.[1][3][4] **GSK329** offers a valuable tool for researchers studying the physiological and pathological roles of TNNI3K and serves as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel TNNI3K inhibitors.

Mechanism of Action

TNNI3K is understood to play a role in cardiac stress responses. After a cardiac injury, TNNI3K can induce the phosphorylation of p38 MAPK, which in turn leads to an increase in mitochondrial reactive oxygen species (ROS).[5] This cascade contributes to cardiomyocyte death and adverse ventricular remodeling.[5] **GSK329** acts as a potent inhibitor of TNNI3K, thereby blocking these downstream signaling events.[3][4] By inhibiting TNNI3K, **GSK329** has been shown to reduce infarct size, ROS levels, and p38 activation in preclinical models of cardiac injury.[3][4]

Signaling Pathway Diagram



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